molecular formula C5H9ClF2N2 B2710717 2,2-Difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride CAS No. 2418643-91-9

2,2-Difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride

Cat. No. B2710717
CAS RN: 2418643-91-9
M. Wt: 170.59
InChI Key: NYHGHZDJYLYIRJ-UHFFFAOYSA-N
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Description

“2,2-Difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride” is a chemical compound with the IUPAC name 1,1-difluoro-5,6-diazaspiro[2.4]heptane hydrochloride . It has a molecular weight of 170.59 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Synthesis Analysis

The synthesis of this compound and its analogs has been reported in various studies . For example, Magnien and Tom reported a degage cyclization to 7-methyl-5,6-diazaspiro[2.4]hept-6-en-4-one . Wamhoff and Korte also reported the synthesis of this compound and other analogs without isolation of intermediate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8F2N2.ClH/c6-5(7)1-4(5)2-8-9-3-4;/h8-9H,1-3H2;1H . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been reported that the reaction of 2,2-difluoroMCP with some diazoalkanes gave a mixture of two regioisomers of 1,1-difluoro-5,6-diazaspiro[2.4]hept-5-enes derivatives .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 170.59 .

Scientific Research Applications

Synthesis and Structural Insights

  • Synthetic Methodologies and Derivatives : The synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes showcases the versatility of spirocyclic compounds, where dihalocarbene addition across the exocyclic double bond of 3-alkylidene-1,2-diazetidines leads to high yields of these spirocycles. Notably, difluorocarbene, generated from TMSCF3/NaI, produces these compounds with high stereospecificity. This methodology facilitates the creation of larger 1,2-diazaspiro[3.3]heptanes via [2 + 2] cycloaddition with tetracyanoethylene (TCNE), yielding products in up to 99% efficiency (Pancholi et al., 2018).

  • Functionalized Derivatives for Drug Discovery : Novel angular azaspiro[3.3]heptanes have been synthesized, including gem-difluoro and gem-dimethyl variants. The process enables high-yield production of these angular 1,6-diazaspiro[3.3]heptane modules, alongside a practical one-pot synthesis of 5-oxo-2-azaspiro[3.3]heptanes. These methodologies are conducive to generating building blocks for drug discovery, either as part of a library or on an individual preparative scale (Guérot et al., 2011).

Applications in Organic Synthesis

  • Building Blocks for Aryl Amination Reactions : The synthesis of 2,6-diazaspiro[3.3]heptane building blocks has been streamlined, demonstrating their utility as structural surrogates for piperazine in arene amination reactions. This simplifies the generation of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes, showcasing the practical application of these spirocyclic compounds in organic synthesis (Burkhard & Carreira, 2008).

  • Spirocyclic Ligands in Coordination Chemistry : Spirocyclic sulfur and selenium ligands have been investigated as molecular rigid rods for the coordination of transition metal centers. These studies reveal the structural and electronic properties of spirocyclic compounds when interacting with metals, underscoring their potential in developing novel coordination complexes (Petrukhina et al., 2005).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2,2-difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2N2.ClH/c6-5(7)1-4(5)2-8-9-3-4;/h8-9H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHGHZDJYLYIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C1(F)F)CNNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride

CAS RN

2418643-91-9
Record name 1,1-difluoro-5,6-diazaspiro[2.4]heptane hydrochloride
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